molecular formula C39H76O5 B3026059 Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester

Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester

Cat. No.: B3026059
M. Wt: 625.0 g/mol
InChI Key: DCAFLRBKCCJDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-3-Arachidoyl-rac-glycerol is a diacylglycerol compound that contains palmitic acid at the sn-1 position and arachidic acid at the sn-3 position. This compound is part of the glycerolipid family, which plays a crucial role in various biological processes, including cell signaling and membrane structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:

    Esterification: Glycerol reacts with palmitic acid and arachidic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The product is purified using techniques like column chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of 1-Palmitoyl-3-Arachidoyl-rac-glycerol often involves enzymatic methods using lipases to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions, which help in achieving higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-3-Arachidoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.

    Transesterification: This reaction involves the exchange of ester groups with alcohols, often catalyzed by acids or bases.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.

Major Products:

Scientific Research Applications

1-Palmitoyl-3-Arachidoyl-rac-glycerol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Palmitoyl-3-Arachidoyl-rac-glycerol exerts its effects involves its incorporation into cellular membranes, influencing membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes, modulating various biological processes such as inflammation and metabolism .

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-3-Arachidoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and biochemical properties. Its role in cell signaling and membrane structure makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) icosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAFLRBKCCJDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 2
Reactant of Route 2
Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 3
Reactant of Route 3
Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 4
Reactant of Route 4
Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 5
Reactant of Route 5
Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 6
Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.